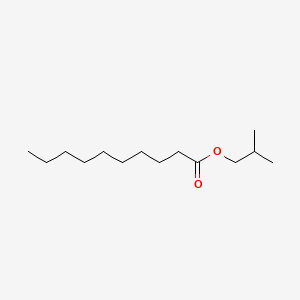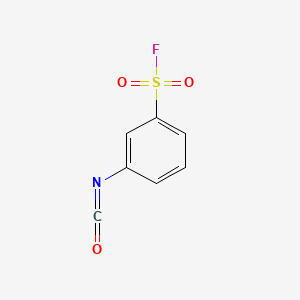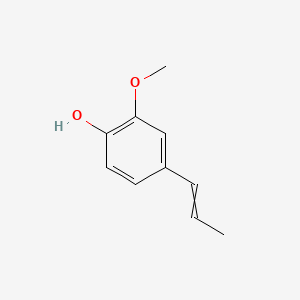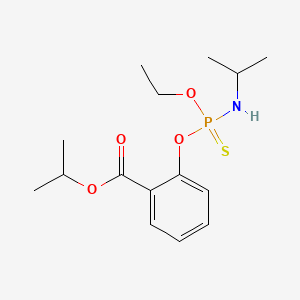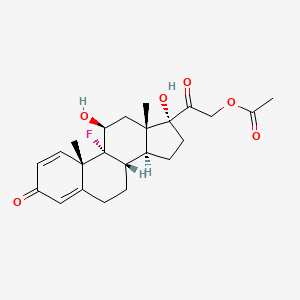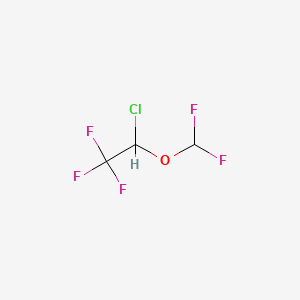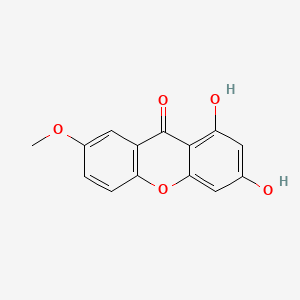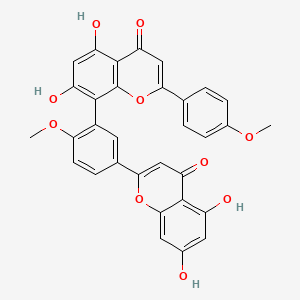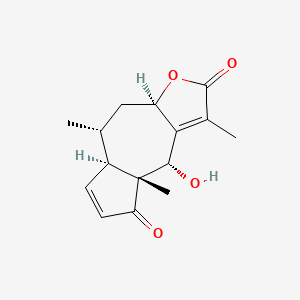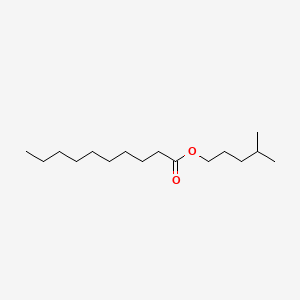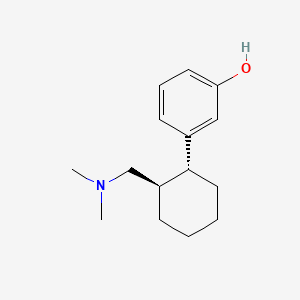
Faxeladol
描述
法克塞多是一种阿片类镇痛药,由葛兰素史克公司在20世纪70年代后期开发。它在化学上与曲马多和西拉多莫类似。 虽然它从未被用于医疗目的,但由于它对血清素和去甲肾上腺素再摄取的作用,人们认为它具有镇痛和抗抑郁作用 .
准备方法
法克塞多的合成路线涉及 3-(二甲氨基甲基)环己基苯酚的反应。制备方法包括以下步骤:
中间体合成: 通过使环己基苯酚与二甲胺反应合成中间体化合物。
法克塞多形成: 然后对中间体进行进一步反应以形成法克塞多。
化学反应分析
法克塞多经历各种化学反应,包括:
氧化: 法克塞多可以被氧化形成相应的氧化物。
还原: 它可以被还原形成还原衍生物。
取代: 法克塞多可以发生取代反应,其中官能团被其他基团取代。
这些反应中使用的常见试剂和条件包括高锰酸钾等氧化剂,氢化铝锂等还原剂,以及用于取代反应的各种催化剂。 这些反应形成的主要产物取决于所使用的特定试剂和条件 .
科学研究应用
化学: 在阿片受体激动剂研究中用作参考化合物。
生物学: 研究了它对血清素和去甲肾上腺素再摄取的影响。
医学: 研究了它在治疗纤维肌痛和神经性疼痛中的潜在用途。
工业: 由于其缺乏商业化,工业应用有限
作用机制
法克塞多通过多种机制发挥作用:
阿片受体激动作用: 它在μ-阿片受体处作为激动剂,产生镇痛作用。
血清素和去甲肾上腺素再摄取抑制: 它抑制血清素和去甲肾上腺素的再摄取,有助于其抗抑郁作用。
相似化合物的比较
法克塞多与其他阿片类镇痛药(如曲马多、西拉多莫和他喷他多)相似。 它在效力方面略高于曲马多,并且突然发作癫痫的发生率更高。 这种更高的癫痫发作率限制了它的开发和商业化 .
类似化合物
- 曲马多
- 西拉多莫
- 他喷他多
- 布罗马多
- 普罗法多
- 硫代布罗马多
属性
CAS 编号 |
433265-65-7 |
|---|---|
分子式 |
C15H23NO |
分子量 |
233.35 g/mol |
IUPAC 名称 |
3-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]phenol |
InChI |
InChI=1S/C15H23NO/c1-16(2)11-13-6-3-4-9-15(13)12-7-5-8-14(17)10-12/h5,7-8,10,13,15,17H,3-4,6,9,11H2,1-2H3/t13-,15-/m0/s1 |
InChI 键 |
JIRYWFYYBBRJAN-ZFWWWQNUSA-N |
SMILES |
CN(C)CC1CCCCC1C2=CC(=CC=C2)O |
手性 SMILES |
CN(C)C[C@@H]1CCCC[C@H]1C2=CC(=CC=C2)O |
规范 SMILES |
CN(C)CC1CCCCC1C2=CC(=CC=C2)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
GCR9905; GCR 9905; GCR-9905; EM-906; EM 906; EM906; GRT-TA300; GRTA9906; GRTA-9906; GRTA 9906; GRTA0009906; GRTA-0009906; GRTA 0009906; Faxeladol |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
